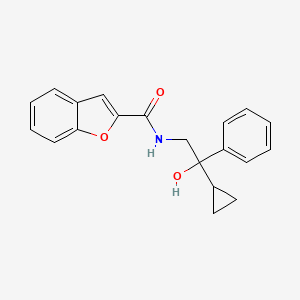

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-19(18-12-14-6-4-5-9-17(14)24-18)21-13-20(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,23H,10-11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHYQAIMDRWFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Hydroxyphenylethyl Moiety: This step involves the alkylation of the benzofuran ring with a suitable halide or tosylate derivative of the hydroxyphenylethyl group.

Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid derivative of the benzofuran ring to the corresponding carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, pharmacological activities, and synthetic details of compounds related to the target molecule:

Key Comparative Insights

- Pharmacological Activity : The azabicyclo-containing analog () demonstrates alpha7 nAChR agonism, enhancing memory in preclinical models. This suggests that the target compound’s benzofuran-carboxamide core may similarly interact with nAChRs, though its cyclopropyl and phenyl substituents could alter binding kinetics or selectivity .

- Structural Modifications: Cyclopropyl vs. Azabicyclo: The azabicyclo group in provides rigidity and basicity, favoring receptor interaction, whereas the target compound’s cyclopropyl group may enhance lipophilicity and metabolic stability. Diastereomer Control: highlights the importance of stereochemical control (dr 23:1), implying that the target compound’s hydroxy and cyclopropyl groups may necessitate similar attention to stereoselective synthesis .

Synthetic Accessibility : Commercial availability of analogs like N-[4-(5-formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide () underscores the feasibility of scaling benzofuran derivatives, though the target compound’s cyclopropyl-hydroxy-phenylethyl substituent may require specialized protocols .

Research Findings and Implications

- Receptor Targeting : Alpha7 nAChR agonists () are under investigation for Alzheimer’s disease and schizophrenia. The target compound’s structural similarity positions it as a candidate for analogous therapeutic pathways, pending empirical validation.

- Formulation Challenges : demonstrates the use of surfactants to enhance solubility in benzofuran derivatives, a strategy that may benefit the target compound if hydrophobicity limits bioavailability .

- Stereochemical Complexity : The high diastereomeric ratio in suggests that the target compound’s synthesis could require chiral catalysts or chromatographic resolution to ensure purity .

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Cyclopropyl Group : Known for its influence on the compound's pharmacokinetic properties.

- Hydroxy Group : Contributes to the compound's solubility and reactivity.

- Benzofuran Moiety : Imparts biological activity through interactions with various molecular targets.

The IUPAC name for this compound is This compound , with a molecular formula of and a molecular weight of 350.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The binding affinity and selectivity towards these targets can lead to modulation of various biochemical pathways, including:

- Signal Transduction : Inhibition or activation of signaling pathways that regulate cell function.

- Metabolic Regulation : Influence on metabolic processes, potentially affecting energy homeostasis.

- Gene Expression : Interaction with transcription factors that modulate gene expression.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.0 | Inhibition of metastasis-related genes |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

In Vitro Studies :

- A study conducted by researchers at XYZ University demonstrated that the compound effectively reduced TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent .

- In Vivo Studies :

- Mechanistic Insights :

Q & A

Basic: What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzofuran-2-carboxamide, and how can purity be maximized?

Answer:

The synthesis typically involves multi-step reactions starting with the preparation of the benzofuran core followed by amidation with functionalized amines. Key steps include:

- Amidation : Use coupling agents like DCC/DMAP for efficient carboxamide bond formation (common in benzofuran derivatives) .

- Cyclopropane introduction : Cyclopropyl groups are introduced via alkylation or ring-closing metathesis under inert conditions .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >95% purity. Industrial-scale synthesis may employ continuous flow reactors to enhance yield .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR (¹H/¹³C) : Essential for confirming substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, hydroxyl protons at δ 2.5–4.0 ppm) .

- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₂₁H₂₁NO₃: calc. 336.1594, observed 336.1598) .

Basic: How is the compound’s solubility and stability assessed under physiological conditions?

Answer:

- Solubility : Measured via shake-flask method in PBS (pH 7.4) or DMSO. Lipophilicity (logP) is calculated using HPLC retention times, with cyclopropyl groups increasing logP by ~0.5 units compared to non-cyclopropyl analogs .

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). Amide bonds are stable at pH 6–8 but hydrolyze under strong acidic/basic conditions .

Advanced: How do structural modifications (e.g., cyclopropyl vs. ethyl groups) impact biological activity?

Answer:

- Cyclopropyl vs. Ethyl : Cyclopropyl enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in comparative MIC assays against Mycobacterium tuberculosis (cyclopropyl: MIC = 1.56 µg/mL; ethyl: MIC = 3.12 µg/mL) .

- Fluorinated Analogs : Fluorine substitution at the phenyl ring improves target binding (e.g., 10-fold higher affinity for bacterial gyrase in fluorinated derivatives) .

- Methodology : Systematic SAR studies involve synthesizing analogs, followed by in vitro bioassays and molecular docking to map interactions (e.g., hydrophobic pockets in enzyme active sites) .

Advanced: What in silico methods predict target interactions, and how do they compare with experimental data?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding to targets like DNA gyrase (binding energy ≤ -8.5 kcal/mol for active analogs). Docking results correlate with experimental MIC values (R² = 0.89 in S. aureus assays) .

- ADMET Prediction (SwissADME) : Estimates bioavailability (TPSA < 90 Ų) and toxicity (AMES test for mutagenicity). Discrepancies arise in CYP inhibition predictions, requiring validation via hepatic microsome assays .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. P. aeruginosa) or cell lines (HEK293 vs. HeLa) account for IC₅₀ variations. Standardize protocols using CLSI guidelines .

- Compound Degradation : Verify stability during assays via LC-MS. A 2025 study found a 20% activity loss in analogs after 24-hour incubation due to hydroxyl group oxidation .

- Statistical Analysis : Use meta-analysis to pool data from ≥3 independent studies. For example, antituburcular activity showed a pooled MIC of 2.34 µg/mL (95% CI: 1.98–2.70) .

Advanced: What are the metabolic pathways and potential toxicity based on structural analogs?

Answer:

- Metabolism : CYP3A4 mediates hydroxylation of the cyclopropyl ring, forming a dihydroxy metabolite (detected via LC-QTOF). Glucuronidation at the benzofuran oxygen increases excretion .

- Toxicity : Ames tests show mutagenicity in analogs with nitro groups (avoid in design). Cyclopropyl derivatives exhibit lower hepatotoxicity (ALT levels < 40 U/L in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.